

Application Notes: Acridinium C2 NHS Ester for Automated Chemiluminescent Immunoassays

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Compound of Interest

Compound Name: *Acridinium C2 NHS Ester*

Cat. No.: *B562018*

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Introduction

Acridinium C2 NHS Ester is a highly reactive chemiluminescent labeling reagent widely used in automated immunoassay systems for clinical diagnostics, research, and drug development. [1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines on biomolecules such as antibodies, proteins, and nucleic acids. [4][5][6] Upon exposure to an alkaline hydrogen peroxide solution, the acridinium ester label triggers a rapid flash of light, a process known as chemiluminescence. [5][7] This light emission, which occurs without the need for enzymatic catalysis, can be precisely measured by a luminometer, enabling the highly sensitive quantification of target analytes. [3][7]

The primary advantages of using **Acridinium C2 NHS Ester** in automated platforms include high sensitivity (detection limits as low as 8×10^{-19} mol), excellent stability when stored correctly, and a simple, rapid detection mechanism. [7][8] These features contribute to the development of robust, high-throughput immunoassays for detecting a wide range of analytes from hormones and tumor markers to infectious disease agents. [3]

Chemical Properties and Storage

Proper handling and storage of **Acridinium C2 NHS Ester** are critical to maintaining its reactivity and ensuring reproducible labeling results.

Property	Specification	Source
Alternate Names	4-(2-Succinimidylloxycarbonyl)ethyl phenyl-10-methylacridinium-9- carboxylate Trifluoromethylsulfonate	[1]
Molecular Formula	C ₂₈ H ₂₃ N ₂ O ₆ •CF ₃ O ₃ S	[1]
Molecular Weight	632.56 g/mol	[1]
Formulation	Crystalline solid	[9]
Solubility	Soluble in anhydrous, non- protic solvents like DMSO or DMF (e.g., 25 mg/mL in DMSO)	[7][9]
Storage (Unopened)	Store at ≤ -15°C, desiccated and protected from light.	[10]
Storage (DMSO Stock)	Can be stored at ≤ -15°C for up to two weeks. Avoid moisture.	[10][11]
Labeled Conjugate	Store at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) at 4°C for short-term or -20°C to -80°C for long-term storage. Lyophilized products can be stored at -20°C for over a year.	[6][7][10]
Stability	Highly stable in acidic solutions (pH < 4.8). The ester is reactive and unstable under alkaline and oxidative conditions before conjugation.	[7]

Experimental Protocols

Protocol 1: Antibody Purification Prior to Labeling

It is essential to remove any amine-containing compounds (e.g., Tris, glycine, sodium azide) and stabilizing proteins (e.g., BSA) from the antibody solution, as they will compete with the antibody for reaction with the NHS ester.[\[10\]](#)[\[11\]](#)

Materials:

- Antibody solution
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Spin filter unit (e.g., Amicon Ultra, 10K MWCO)
- Microcentrifuge

Methodology:

- Moisten the spin filter membrane with 500 μ L of 1X PBS.
- Centrifuge at 14,000 x g for 3 minutes and discard the flow-through.[\[11\]](#)
- Add the antibody solution to the spin filter and add 1X PBS to a total volume of 500 μ L.
- Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.[\[11\]](#)
- Repeat the wash step (Step 4) two more times.
- Collect the purified antibody by inverting the filter into a clean collection tube and centrifuging at 1,000 x g for 2 minutes.[\[11\]](#)
- Measure the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to 1-3 mg/mL using a suitable buffer.[\[11\]](#)[\[12\]](#)

Protocol 2: **Acridinium C2 NHS Ester** Labeling of Antibodies

This protocol describes the covalent conjugation of **Acridinium C2 NHS Ester** to an antibody.

Materials:

- Purified antibody (1-3 mg/mL)
- **Acridinium C2 NHS Ester**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.5 (or other carbonate/bicarbonate or HEPES buffer, pH 8.0-9.0).[\[10\]](#)[\[13\]](#)[\[14\]](#)
- Quenching Buffer: 1 M Tris or 10 mg/mL Lysine Monohydrochloride.[\[11\]](#)[\[13\]](#)
- Purification column: Sephadex G-25 or similar desalting column.[\[10\]](#)[\[15\]](#)

Methodology:

- Prepare Acridinium Stock Solution: Allow the vial of **Acridinium C2 NHS Ester** to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[\[11\]](#) Dissolve the ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[10\]](#)
- Prepare Antibody: Adjust the pH of the purified antibody solution by adding 5-10% of its volume with the Labeling Buffer to achieve a final pH of 8.0-9.0.[\[10\]](#)
- Calculate Molar Ratio: Determine the volume of Acridinium Stock Solution needed. Molar ratios of label-to-antibody between 5:1 and 20:1 are recommended as a starting point.[\[10\]](#)
- Conjugation Reaction: Add the calculated volume of Acridinium Stock Solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[\[10\]](#) Mix immediately.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature (or 37°C) with continuous gentle shaking, protected from light.[\[10\]](#)[\[14\]](#)
- Quenching: Stop the reaction by adding Quenching Buffer (e.g., to a final concentration of 100 mM Tris). Incubate for 15-30 minutes.[\[11\]](#)

- Purification: Separate the acridinium-labeled antibody from unreacted free label using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).[\[10\]](#)[\[12\]](#)[\[13\]](#) Collect the purified conjugate.

Parameter	Recommended Value	Source
Antibody Concentration	1-3 mg/mL	[11] [12]
Labeling Buffer pH	8.0 - 9.5	[10] [13] [14]
Molar Ratio (Label:Protein)	5:1 to 20:1	[10]
Reaction Time	1 hour	[10]
Reaction Temperature	Room Temperature or 37°C	[10] [14]

Protocol 3: Chemiluminescence Measurement in an Automated System

The light emission from the acridinium-labeled conjugate is triggered by the sequential injection of two trigger solutions.

Materials:

- Acridinium-labeled conjugate (e.g., antibody)
- Trigger Solution A (Pre-trigger): 0.1 M Nitric Acid, 0.1-0.5% Hydrogen Peroxide (H₂O₂).[\[5\]](#)[\[16\]](#)
- Trigger Solution B (Trigger): 0.25 M Sodium Hydroxide (NaOH), optionally containing a surfactant like 2% Triton-100.[\[5\]](#)[\[16\]](#)
- Luminometer or automated immunoassay analyzer.

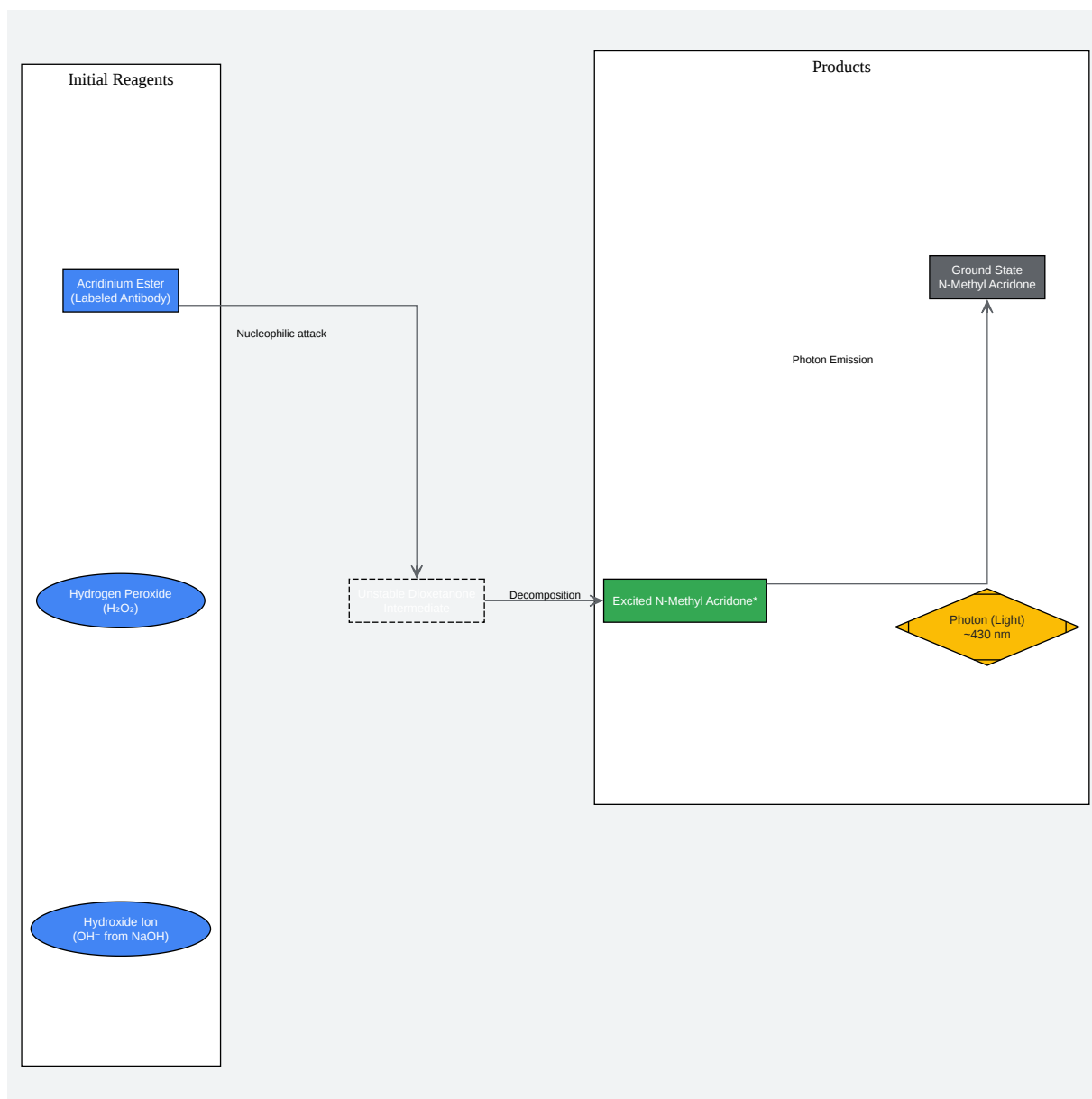
Methodology:

- The acridinium-labeled conjugate, typically bound to a solid phase (e.g., magnetic microparticles) as part of an immunoassay, is positioned in the luminometer's detection chamber.

- Trigger Solution A is injected to create an acidic peroxide environment. This step is crucial for converting any pseudobase forms of the acridinium molecule to their active state.^[16]
- Immediately following, Trigger Solution B is injected. The rapid shift to an alkaline pH initiates the chemiluminescent reaction.
- The luminometer's photomultiplier tube (PMT) detects the flash of light, which is typically emitted with a maximum wavelength around 430 nm.^{[7][17]} The signal is integrated over a short period (e.g., 1-5 seconds) and reported as Relative Light Units (RLUs).^[8]

Visualizations

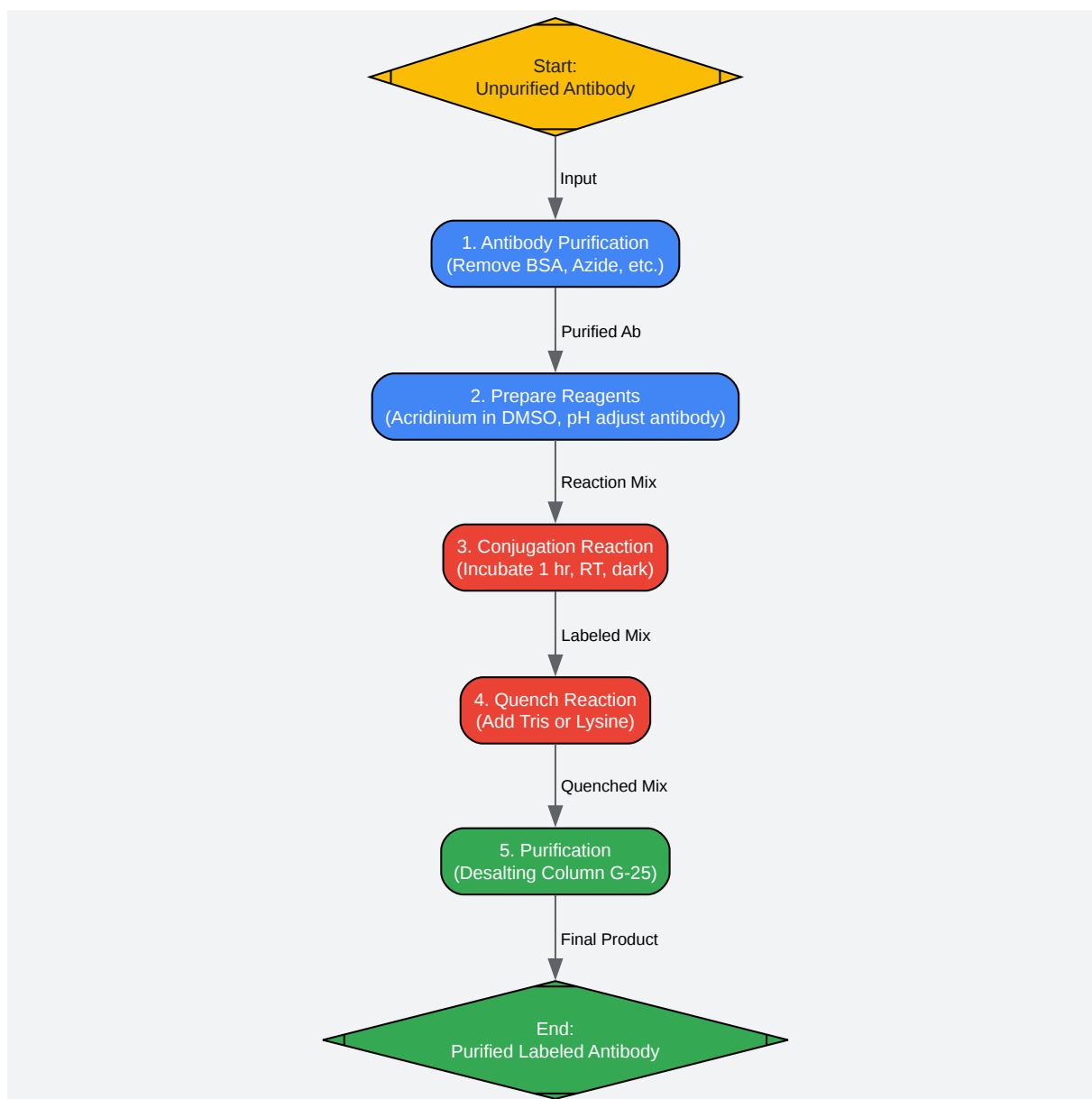
Chemiluminescence Reaction Pathway



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Caption: The chemiluminescent reaction of Acridinium Ester with alkaline peroxide.

Antibody Labeling and Purification Workflow



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Caption: Step-by-step workflow for antibody conjugation with **Acridinium C2 NHS Ester**.

Automated Immunoassay Workflow (Sandwich Assay)



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Caption: A typical automated sandwich immunoassay workflow using an acridinium label.

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